molecular formula C9H15ClN2O2 B1402607 2-(3-Pyrrolidin-3-yl-isoxazol-5-yl)-ethanol hydrochloride CAS No. 1361116-84-8

2-(3-Pyrrolidin-3-yl-isoxazol-5-yl)-ethanol hydrochloride

Cat. No. B1402607
M. Wt: 218.68 g/mol
InChI Key: HPSMHCDXGYUFOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Pyrrolidin-3-yl-isoxazol-5-yl)-ethanol hydrochloride (hereafter referred to as 2-PIEH) is a compound that has been studied extensively in the scientific research community. It is primarily used as a reagent in organic synthesis, as well as in the study of chemical reactions and biochemical pathways. 2-PIEH has a wide variety of applications in the laboratory, ranging from the synthesis of compounds to the study of biochemical pathways and physiological effects.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

One application of compounds related to 2-(3-Pyrrolidin-3-yl-isoxazol-5-yl)-ethanol hydrochloride is in the synthesis and evaluation of antimicrobial properties. For example, novel substituted 3-(2, 4-dimethyl-1H-pyrrol-3-yl)-5-phenyl-4, 5-dihydroisoxazole compounds, synthesized using hydroxylamine hydrochloride as a cyclizing agent in alcohol medium, have been evaluated for their in vitro antibacterial activity (Kumar, Kumar, & Nihana, 2017).

Chemical Synthesis and Characterization

Another application area is in the chemical synthesis and characterization of similar compounds. For instance, the synthesis of 5-substituted-3-phenacyloxime-1,2,4-oxadiazoles from acetylated or benzoylated benzoylthiacetamide with hydroxylamine hydrochloride has been explored, providing spectral evidence for a tetrahedral carbinolamine intermediate (Ronsisvalle, Guerrera, & Siracusa, 1981).

Applications in Crystal Structure Analysis

In crystal structure analysis, compounds like 2-(3-Pyrrolidin-3-yl-isoxazol-5-yl)-ethanol hydrochloride have been used for characterization. For example, the synthesis and crystal structure analysis of a compound synthesized using 4-hydroxy-L-proline and L-proline has been detailed, providing insights into molecular linkages and supramolecular structures (Fu et al., 2006).

Polymer Chemistry and Protection

There is also significant application in the field of polymer chemistry. 2-(pyridin-2-yl)ethanol, for example, has been used as a protecting group for carboxylic acids in polymer chemistry. It is selectively removable either chemically under alkaline conditions or thermally, demonstrating its utility in controlled polymerization processes (Elladiou & Patrickios, 2012).

Synthesis of Bioactive Compounds

The synthesis of bioactive compounds is another key application area. For instance, the simple assembly of polysubstituted pyrazoles and isoxazoles via ring closure-ring opening domino reaction, using 3-acyl-4,5-dihydrofurans with hydrazines and hydroxylamine, leads to the production of 2-(pyrazolyl)ethanols and 2-(isoxazolyl)ethanols. These compounds have potential bioactivity, as evident in their further transformation into potent bioactive compounds (Chagarovskiy et al., 2016).

properties

IUPAC Name

2-(3-pyrrolidin-3-yl-1,2-oxazol-5-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.ClH/c12-4-2-8-5-9(11-13-8)7-1-3-10-6-7;/h5,7,10,12H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSMHCDXGYUFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NOC(=C2)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Pyrrolidin-3-yl-isoxazol-5-yl)-ethanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Pyrrolidin-3-yl-isoxazol-5-yl)-ethanol hydrochloride
Reactant of Route 2
2-(3-Pyrrolidin-3-yl-isoxazol-5-yl)-ethanol hydrochloride
Reactant of Route 3
2-(3-Pyrrolidin-3-yl-isoxazol-5-yl)-ethanol hydrochloride
Reactant of Route 4
2-(3-Pyrrolidin-3-yl-isoxazol-5-yl)-ethanol hydrochloride
Reactant of Route 5
2-(3-Pyrrolidin-3-yl-isoxazol-5-yl)-ethanol hydrochloride
Reactant of Route 6
2-(3-Pyrrolidin-3-yl-isoxazol-5-yl)-ethanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.